N-(cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
CAS No.:
Cat. No.: VC14999020
Molecular Formula: C12H9N3O3
Molecular Weight: 243.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9N3O3 |
|---|---|
| Molecular Weight | 243.22 g/mol |
| IUPAC Name | N-(cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
| Standard InChI | InChI=1S/C12H9N3O3/c13-5-6-14-10(16)7-15-11(17)8-3-1-2-4-9(8)12(15)18/h1-4H,6-7H2,(H,14,16) |
| Standard InChI Key | CSDPPPRBIRPQDW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC#N |
Introduction
N-(cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a synthetic organic compound that belongs to the broader class of amides. It features a complex structure with a cyanomethyl group attached to an isoindole backbone, which is further modified with a 1,3-dioxoisoindol-2-yl moiety. This compound is of interest in various fields, including pharmaceutical chemistry and materials science, due to its potential biological activities and unique chemical properties.
Synthesis Methods
The synthesis of N-(cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide typically involves multi-step reactions. Common methods include:
-
Condensation Reactions: These involve combining appropriate precursors, such as cyanomethylamine derivatives and isoindole-based compounds, under conditions that facilitate the formation of the desired amide linkage.
-
Cyanation Reactions: These may be used to introduce the cyanomethyl group into the molecule.
Synthesis Steps
-
Preparation of Isoindole Precursor: Synthesis or procurement of the 1,3-dioxoisoindol-2-yl moiety.
-
Introduction of Cyanomethyl Group: Reaction conditions are optimized to attach the cyanomethyl group to the isoindole backbone.
-
Formation of Acetamide Linkage: The final step involves creating the acetamide bond, often through a condensation reaction.
Biological Activities and Potential Applications
While specific biological activities of N-(cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide may not be extensively documented, compounds with similar structures have shown potential in various therapeutic areas:
-
Antimicrobial Activity: Some isoindole derivatives have demonstrated antimicrobial properties.
-
Anticancer Activity: The planar aromatic structure can interact with biological targets, potentially inhibiting cancer cell growth.
Safety and Handling Considerations
Handling N-(cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide requires caution due to its potential reactivity and toxicity:
-
Protective Equipment: Use gloves, goggles, and a lab coat when handling.
-
Ventilation: Work in a well-ventilated area or fume hood.
Safety Data
| Hazard | Description |
|---|---|
| Toxicity | Potential toxicity; avoid ingestion and inhalation |
| Reactivity | May react with strong acids or bases |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume